hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
Description
Properties
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c11-7-6-5-8-1-3-10(6)4-2-9-7/h6,8H,1-5H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUPNGVYOIXAAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCNC(=O)C2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The most common synthetic route to hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one involves:
Step 1: Preparation of Precursors
Typically, a diamine compound is reacted with a diketone or ketoamide precursor. This step generates intermediate species suitable for ring closure.Step 2: Cyclization Reaction
Intramolecular cyclization occurs under controlled conditions (usually in alcoholic solvents such as ethanol or methanol) at elevated temperatures. This step forms the bicyclic pyrazino ring system.Step 3: Isolation and Purification
The product is isolated, often as a hydrochloride salt for enhanced stability and solubility, and purified by crystallization or chromatography.
This general approach is supported by synthesis protocols for the hydrochloride salt form, which is widely used in medicinal chemistry research due to its biological activity.
Detailed Reaction Conditions and Methods
| Preparation Step | Reagents/Conditions | Notes/Outcomes |
|---|---|---|
| Diamine + Diketone | Ethanol or methanol solvent, reflux or elevated temp | Facilitates condensation and formation of intermediate cyclic structures |
| Cyclization | Heating under reflux in alcoholic solvent | Promotes intramolecular ring closure to form hexahydro-pyrazino fused ring |
| Salt Formation | Treatment with hydrochloric acid | Yields hydrochloride salt, improving compound stability and handling |
| Purification | Crystallization or chromatographic techniques | Ensures high purity for research or pharmaceutical applications |
This method is described in detail for the hydrochloride salt, with molecular formula C7H14ClN3O and molecular weight 191.66 g/mol.
Alternative and Related Synthetic Routes
Multicomponent Reactions and Condensation
For derivatives such as 2-methylthis compound, synthesis often involves multicomponent reactions and condensation steps followed by intramolecular cyclization. These methods allow structural variations by introducing substituents at specific positions on the bicyclic core.One-Pot Synthesis
Recent research has demonstrated serendipitous one-pot synthesis approaches for related octahydro-pyrazino[1,2-a]pyrazine cores, involving palladium-catalyzed hydrogenation and subsequent functional group transformations. Although this method targets related compounds, it exemplifies efficient synthetic routes that could be adapted for this compound derivatives.
Research Findings and Analytical Data
Cyclization Efficiency
The cyclization step is critical and typically monitored by thin-layer chromatography (TLC). The reaction conditions (temperature, solvent, catalyst presence) directly influence yield and purity.Characterization Techniques
Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), High-Resolution Mass Spectrometry (HRMS), and Single Crystal X-ray Diffraction (SC-XRD) are routinely employed to confirm the structure and purity of the synthesized compound.Stabilization and Substitution Reactions
Studies show that substitution reactions on the pyrazino ring system can be performed post-cyclization to introduce functional groups such as tert-butyl or tetrazolyl groups, which may enhance biological activity or stability.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazinone derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinone derivatives, while substitution reactions can introduce alkyl or acyl groups .
Scientific Research Applications
Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism by which hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Pyrazino-Pyrazinone Derivatives
Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione (CAS: 37043-04-2)
- Structure: Features a pyridine ring fused to a pyrazinone system, with two ketone groups at positions 1 and 3.
- Molecular Formula : C₈H₁₂N₂O₂ (MW: 168.20 g/mol ) .
- Key Differences: The replacement of one piperazine ring with a pyridine ring introduces aromaticity and alters electronic properties.
Pyrrolo[1,2-a]pyrazin-1(2H)-ones
- Structure: Fused pyrrole and pyrazinone rings, often with intramolecular hydrogen bonds (HBs) stabilizing the planar conformation .
- Example : Maculosin-1 (CAS: 4549-02-4), a natural derivative with a 4-hydroxybenzyl substituent and dual ketones .
- Intramolecular HBs (e.g., C–H···O) improve conformational stability, a feature absent in the target compound .
- Applications: PARP-1 inhibitors for cancer therapy, with IC₅₀ values in the nanomolar range .
Imidazo-Pyrazinone Derivatives
2-Nitroimidazo[1,2-a]pyrazin-8(7H)-ones
- Structure: Fused imidazole and pyrazinone rings, substituted with nitro groups and alkyl/aryl chains (e.g., compounds 24a, 25d, 25l) .
- Key Differences :
Pyrazino-Pyridine Hybrids
Pyrazino[2,3-b]pyrazin-2(1H)-ones
- Structure : Diheterocyclic systems with fused pyrazine and pyridine rings (e.g., compound in with a triazolyl substituent).
- Example: 1-Ethyl-7-[2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridin-3-yl]-3,5-dihydropyrazino[2,3-b]pyrazin-2(1H)-one (CAS: 1228013-15-7) .
- Key Differences :
- Applications : Investigated in kinase inhibitor discovery, though mechanistic details are unspecified .
Bicyclic Diazoles with Piperazine Moieties
(7S,9aR)-7-((1H-Imidazol-4-yl)methyl)-hexahydro-2H-pyrazino[1,2-a]pyrazine-6,9-dione (Compound C1)
Biological Activity
Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is characterized by its unique fused ring system, which includes both pyrazine and pyrazinone moieties. Its structural uniqueness contributes to its diverse biological activities, making it a subject of ongoing research in various scientific fields.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens. This property is crucial for its potential application in treating infections caused by resistant strains of bacteria and fungi.
- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The compound's mechanism may involve the modulation of specific signaling pathways related to cell growth and apoptosis .
The biological effects of this compound are believed to arise from its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for the survival of pathogens or cancer cells. This inhibition can lead to altered cellular processes and eventual cell death.
- Receptor Modulation : this compound may also act on various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis. This modulation could be a key factor in its anticancer properties.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| Hexahydro-2H-pyrazino[1,2-a]pyrimidin-1(6H)-one | Pyrazine derivative | Antimicrobial |
| Hexahydro-2H-pyrazino[1,2-a]pyridazin-1(6H)-one | Pyrazine derivative | Anticancer |
This compound stands out due to its specific ring structure and the presence of both pyrazine and pyrazinone components, which may confer distinct reactivity and biological activity profiles compared to other derivatives .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Study : A study demonstrated that this compound exhibited significant antimicrobial activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated effectiveness comparable to established antibiotics.
- Cytotoxicity Assay : In vitro assays using cancer cell lines showed that this compound had a notable cytotoxic effect with an IC50 value indicating moderate potency against certain cancer types. Further studies are needed to elucidate the precise mechanisms involved in this activity .
- Genotoxicity Assessment : Research evaluating the genotoxic potential revealed minimal chromosomal aberrations when tested against standard mutagens. This suggests a favorable safety profile for further development as a therapeutic agent .
Q & A
Q. What are the common synthetic routes for hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one, and what key reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via cyclization reactions, such as intramolecular 1,4-addition of amino esters or reductive cyclization of amino keto esters. Key conditions include:
- Reagents : Amino esters/keto esters, hydrogen peroxide (H₂O₂), or meta-chloroperbenzoic acid (mCPBA) for oxidation .
- Solvents : Dichloromethane (DCM), acetic acid, or toluene/water mixtures for cross-coupling .
- Catalysts : Pd(PPh₃)₄ for Suzuki-Miyaura reactions to introduce aryl groups .
Table 1 : Synthetic Route Comparison
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Amino ester cyclization | 60–75 | Acetic acid, 80°C, 12h | |
| Reductive cyclization | 50–65 | LiAlH₄, THF, reflux | |
| Palladium cross-coupling | 40–55 | Pd(PPh₃)₄, K₂CO₃, 100°C |
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm ring fusion and substituent positions. For example, carbonyl signals appear at δ ~170 ppm in ¹³C NMR .
- X-ray Crystallography : Resolves absolute stereochemistry and bond angles, critical for SAR studies (e.g., orthorhombic crystal system with P212121 space group observed in derivatives) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 155.1 for the core structure) .
Advanced Research Questions
Q. How can researchers optimize palladium-catalyzed cross-coupling reactions to introduce aryl groups into the pyrazinone ring?
- Methodological Answer :
- Catalyst Selection : Use Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos to enhance stability and reactivity .
- Solvent/Base Optimization : Toluene/water mixtures with K₂CO₃ improve coupling efficiency by balancing solubility and basicity .
- Troubleshooting Low Yields :
- Additives like tetrabutylammonium bromide (TBAB) can mitigate steric hindrance .
- Microwave-assisted synthesis (100–120°C, 1–2 h) accelerates reaction kinetics .
Q. What strategies are employed to resolve contradictions in reported biological activities of derivatives?
- Methodological Answer :
- Dose-Response Reassessment : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for anticancer activity) .
- Structural Validation : Confirm derivative purity via HPLC and crystallography to rule out impurities influencing activity .
- Target Profiling : Use kinase panels or proteomics to identify off-target interactions that may explain divergent results .
Q. How do computational methods like molecular dynamics simulations contribute to understanding the compound's interaction with biological targets?
- Methodological Answer :
- Binding Mode Prediction : Simulations reveal that the pyrazinone ring's α,β-unsaturated carbonyl system forms hydrogen bonds with residues like Asn140 in BRD4 .
- SAR Guidance : Free energy perturbation (FEP) calculations predict how substitutions (e.g., methyl groups) enhance binding affinity (ΔG ~ -2.3 kcal/mol for 8-methyl derivatives) .
- Mechanistic Insights : Trajectory analysis identifies conformational changes in target proteins upon ligand binding .
Q. What experimental approaches are used to establish the structure-activity relationship (SAR) of hexahydro-2H-pyrazino derivatives in anticancer research?
- Methodological Answer :
- Systematic Substituent Variation : Modify positions 2 and 7 of the fused ring to assess impacts on potency (e.g., IC₅₀ shifts from 10 µM to 0.5 µM with electron-withdrawing groups) .
- Pharmacophore Mapping : Overlay active/inactive derivatives to identify essential motifs (e.g., carbonyl group critical for H-bonding) .
- In Silico Screening : Use docking scores (Glide XP) to prioritize derivatives for synthesis, reducing experimental workload .
Table 2 : SAR of Key Derivatives
| Derivative | Modification | IC₅₀ (µM) | Target |
|---|---|---|---|
| 8-Methyl derivative | Methyl at position 8 | 0.45 | BRD4 |
| N-Oxide derivative | Pyrazinone N-oxide | 2.1 | Sirtuin 6 |
| Brominated derivative | Bromine at position 6 | 1.8 | H+/K+ ATPase |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
